molecular formula C22H20F3N3OS B11500658 2-{[1-cyclopropyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]sulfanyl}-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone

2-{[1-cyclopropyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]sulfanyl}-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone

Cat. No.: B11500658
M. Wt: 431.5 g/mol
InChI Key: WVIQNQPHOBYRBC-UHFFFAOYSA-N
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Description

2-{[1-CYCLOPROPYL-5-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-2-YL]SULFANYL}-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHAN-1-ONE is a complex organic compound featuring a benzodiazole core with a trifluoromethyl group and a cyclopropyl moiety

Preparation Methods

The synthesis of 2-{[1-CYCLOPROPYL-5-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-2-YL]SULFANYL}-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHAN-1-ONE typically involves multi-step organic reactionsThe final step involves the coupling of the benzodiazole derivative with a tetrahydroisoquinoline derivative under specific reaction conditions .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-{[1-CYCLOPROPYL-5-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-2-YL]SULFANYL}-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHAN-1-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, while the benzodiazole core interacts with the active sites of the targets. The cyclopropyl group may contribute to the compound’s overall conformation and its ability to penetrate biological membranes .

Comparison with Similar Compounds

Similar compounds include other benzodiazole derivatives with trifluoromethyl and cyclopropyl groups. the presence of the tetrahydroisoquinoline moiety in this compound makes it unique. This structural feature may enhance its biological activity and specificity compared to other benzodiazole derivatives .

Properties

Molecular Formula

C22H20F3N3OS

Molecular Weight

431.5 g/mol

IUPAC Name

2-[1-cyclopropyl-5-(trifluoromethyl)benzimidazol-2-yl]sulfanyl-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone

InChI

InChI=1S/C22H20F3N3OS/c23-22(24,25)16-5-8-19-18(11-16)26-21(28(19)17-6-7-17)30-13-20(29)27-10-9-14-3-1-2-4-15(14)12-27/h1-5,8,11,17H,6-7,9-10,12-13H2

InChI Key

WVIQNQPHOBYRBC-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C3=C(C=C(C=C3)C(F)(F)F)N=C2SCC(=O)N4CCC5=CC=CC=C5C4

Origin of Product

United States

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